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Compound of Interest

Compound Name: Stachybotrysin B

Cat. No.: B3026030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Stachybotrysin B and

other phenylspirodrimane derivatives isolated from Stachybotrys species across a range of

cancer cell lines. The information is compiled from recent studies to support research and

development in oncology and toxicology.

Executive Summary
Phenylspirodrimanes, a class of meroterpenoids produced by Stachybotrys fungi, have

demonstrated a spectrum of biological activities, including cytotoxic effects against cancer

cells. While comprehensive data on the differential cytotoxicity of Stachybotrysin B is limited,

studies on related compounds reveal moderate to potent cytotoxic activity against various

human cancer cell lines. The primary mechanism of action appears to be the induction of

apoptosis through caspase-dependent pathways. This guide synthesizes the available

quantitative data, outlines the experimental methodologies used in these studies, and

visualizes the key processes and pathways.

Comparative Cytotoxicity Data
The cytotoxic activity of Stachybotrysin B and other phenylspirodrimanes is typically

evaluated by determining the half-maximal inhibitory concentration (IC50), which is the
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concentration of a substance that inhibits a biological process by 50%. The following table

summarizes the available IC50 values for various phenylspirodrimanes across different cell

lines.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cell Line Cell Type IC50 (µM) Reference

Stachybotrysin B KB, KBv200
Human cervical

cancer

> 10 (non-

cytotoxic)
[1]

Hela, Hela/VCR
Human cervical

cancer

> 80 (non-

cytotoxic)
[1]

H9C2
Rat

cardiomyocyte

> 40 (non-

cytotoxic)
[1]

Stachybochartin

A
MDA-MB-231

Human breast

cancer
12.3 [2][3]

U-2OS
Human

osteosarcoma
15.8 [2][3]

Stachybochartin

B
MDA-MB-231

Human breast

cancer
18.5 [2][3]

U-2OS
Human

osteosarcoma
21.7 [2][3]

Stachybochartin

C
MDA-MB-231

Human breast

cancer
4.5 [2][3]

U-2OS
Human

osteosarcoma
6.2 [2][3]

Stachybochartin

D
MDA-MB-231

Human breast

cancer
9.8 [2][3]

U-2OS
Human

osteosarcoma
11.4 [2][3]

Stachybochartin

G
MDA-MB-231

Human breast

cancer
7.6 [2][3]

U-2OS
Human

osteosarcoma
9.1 [2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.mdpi.com/1420-3049/29/7/1685
https://www.mdpi.com/1420-3049/29/7/1685
https://www.mdpi.com/1420-3049/29/7/1685
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://pdfs.semanticscholar.org/c295/b0a542f4b7c84ad395794699a967e3815f51.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stachybotrane A HL-60

Human

promyelocytic

leukemia

15.2 [4]

SMMC-7721

Human

hepatocellular

carcinoma

25.4 [4]

A-549
Human lung

carcinoma
30.1 [4]

MCF-7
Human breast

cancer
28.7 [4]

SW-480
Human colon

adenocarcinoma
35.6 [4]

Stachybotrane B HL-60

Human

promyelocytic

leukemia

12.8 [4]

SMMC-7721

Human

hepatocellular

carcinoma

22.1 [4]

A-549
Human lung

carcinoma
28.4 [4]

MCF-7
Human breast

cancer
25.3 [4]

SW-480
Human colon

adenocarcinoma
32.9 [4]

Stachybotrylacta

m
MP41 Melanoma 0.3 [5]

786
Renal cell

carcinoma
0.4 [5]

786R
Resistant renal

cell carcinoma
0.4 [5]
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CAL33

Head and neck

squamous cell

carcinoma

0.5 [5]

CAL33RR

Resistant head

and neck

squamous cell

carcinoma

0.5 [5]

Stachybotrylacta

m acetate
MP41 Melanoma 0.5 [5]

786
Renal cell

carcinoma
0.6 [5]

786R
Resistant renal

cell carcinoma
0.6 [5]

CAL33

Head and neck

squamous cell

carcinoma

0.7 [5]

CAL33RR

Resistant head

and neck

squamous cell

carcinoma

0.8 [5]

2α-

acetoxystachybot

rylactam acetate

MP41 Melanoma 1.5 [5]

786
Renal cell

carcinoma
1.8 [5]

786R
Resistant renal

cell carcinoma
1.9 [5]

CAL33

Head and neck

squamous cell

carcinoma

2.1 [5]
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CAL33RR

Resistant head

and neck

squamous cell

carcinoma

2.2 [5]

Stachybotrychro

mene A
HepG2

Human

hepatocellular

carcinoma

73.7 [6]

Stachybotrychro

mene B
HepG2

Human

hepatocellular

carcinoma

28.2 [6]

Note: Stachybotrysin B was found to have a moderate reversal effect on multidrug resistance

(MDR) in ABCB1-overexpressing cells at non-cytotoxic concentrations.[1][7]

Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the

cytotoxicity of Stachybotrysin B and related compounds.

Cell Culture and Maintenance
Cell Lines: A variety of human cancer cell lines were used, including MDA-MB-231 (breast

cancer), U-2OS (osteosarcoma), HL-60 (promyelocytic leukemia), SMMC-7721

(hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast cancer), SW-480 (colon

adenocarcinoma), MP41 (melanoma), 786 and 786R (renal cell carcinoma), CAL33 and

CAL33RR (head and neck squamous cell carcinoma), and HepG2 (hepatocellular

carcinoma). Normal cell lines such as H9C2 (rat cardiomyocyte) were also used to assess

general cytotoxicity.

Culture Conditions: Cells were typically cultured in Dulbecco's Modified Eagle's Medium

(DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100

U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified

atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assays
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MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay

was a commonly used method to assess cell viability.

Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and

allowed to adhere overnight.

The cells were then treated with various concentrations of the test compounds for 48 or 72

hours.

After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and

incubated for another 4 hours at 37°C.

The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate

reader.

The IC50 values were calculated from the dose-response curves.

Resazurin Reduction Assay (Alamar Blue Assay): This assay was also used to determine cell

viability.

Cells were seeded in 96-well plates and treated with the compounds for 24 hours.

Resazurin solution was added to each well, and the plates were incubated for a specified

time.

The fluorescence was measured with an excitation wavelength of 530-560 nm and an

emission wavelength of 590 nm.

Cell viability was calculated relative to the untreated control cells.

Apoptosis Assays
Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining: This method was

used to quantify apoptosis.

Cells were treated with the compounds for a specified time.
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Both adherent and floating cells were collected and washed with cold PBS.

The cells were then resuspended in binding buffer and stained with Annexin V-FITC and PI

according to the manufacturer's protocol.

The stained cells were analyzed by flow cytometry. Annexin V-positive and PI-negative

cells were considered to be in early apoptosis, while cells positive for both stains were

considered to be in late apoptosis or necrosis.

Visualizations
Experimental Workflow for Cytotoxicity Assessment
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Caption: Workflow for determining the cytotoxicity of compounds.
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Caption: Phenylspirodrimane-induced apoptosis signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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